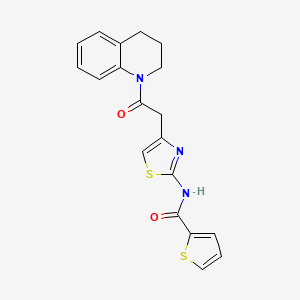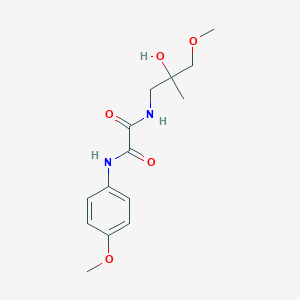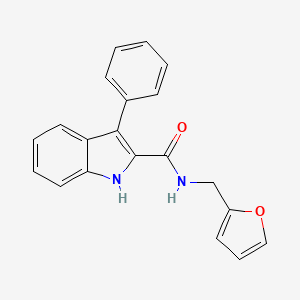
N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a phenyl ring, and a furylmethyl group attached to a carboxamide group. The electronic and steric interactions between these groups could influence the compound’s overall shape, reactivity, and physical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its various functional groups. For example, the indole ring is a common motif in many biologically active compounds and is known to undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of its various functional groups. For example, the carboxamide group could contribute to the compound’s solubility in water, while the aromatic rings could contribute to its UV/Vis absorption properties .Wissenschaftliche Forschungsanwendungen
Allosteric Modulation of CB1 Receptors
- Indole-2-carboxamides, including derivatives like N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide, are studied for their potential as allosteric modulators of the cannabinoid type 1 receptor (CB1). Key structural features of these compounds, such as the chain length at the C3-position and the electron-withdrawing group at the C5-position, critically impact their binding affinity and cooperativity (Khurana et al., 2014).
Chemical Synthesis and Structural Analysis
- The synthesis and structural analysis of N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide derivatives have been a subject of interest. This includes the study of their synthesis, spectroscopic characterization, and crystallographic analysis (Al-Ostoot et al., 2019).
Polymerization Catalysts
- Indole carboxamide derivatives, including those similar to N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide, have been explored as catalysts in ring-opening polymerization processes, particularly for the polymerization of l-lactide (Koeller et al., 2009).
Tubulin Polymerization Inhibitors
- Some derivatives of N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide exhibit potent inhibitory effects on tubulin polymerization, indicating potential applications in anticancer therapies (Kazan et al., 2019).
Anti-Inflammatory Applications
- Indole acetamide derivatives, closely related to N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide, have been synthesized and analyzed for their anti-inflammatory properties through molecular docking studies (Al-Ostoot et al., 2020).
Antiallergic Agents
- Novel indolecarboxamidotetrazoles, structurally related to N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide, have been evaluated for their antiallergic potential, showing effectiveness in inhibiting histamine release (Unangst et al., 1989).
Zukünftige Richtungen
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. Given its complex structure and the presence of several functional groups, it could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-3-phenyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-20(21-13-15-9-6-12-24-15)19-18(14-7-2-1-3-8-14)16-10-4-5-11-17(16)22-19/h1-12,22H,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPXDWILFLNRMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

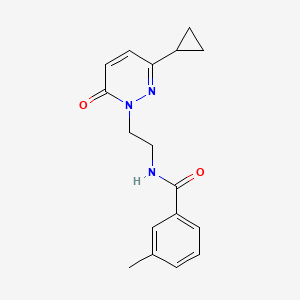

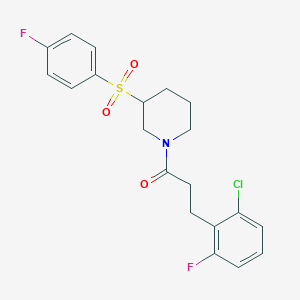
![[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxochromen-7-yl] furan-2-carboxylate](/img/structure/B2635655.png)

![2-[(2,4-dichlorophenoxy)acetyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B2635658.png)

![3-[[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2635662.png)
![1'-(2-(2,4-Dichlorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2635663.png)


![[(Thien-2-ylmethyl)sulfonyl]acetic acid](/img/structure/B2635667.png)
